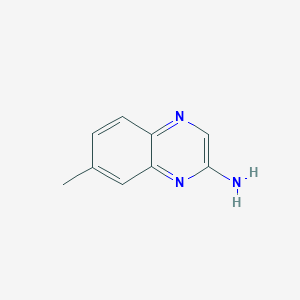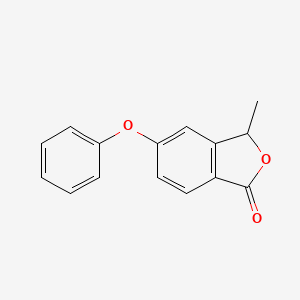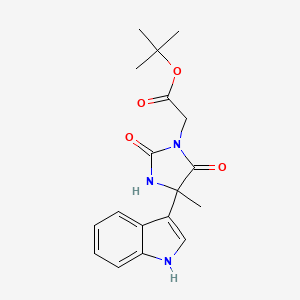![molecular formula C8H7NO3 B14039738 1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyridine derivative, the furan ring can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis routes for larger-scale production. This would include considerations for cost, yield, and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key regulatory proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Similar in structure but lacks the fused furan ring.
Furo[3,4-c]pyridine: Similar fused ring system but without the carboxylic acid group.
Uniqueness
1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid is unique due to its specific combination of a fused furan and pyridine ring system with a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)7-6-4-12-3-5(6)1-2-9-7/h1-2H,3-4H2,(H,10,11) |
InChI Key |
BCLOQKCYMXDGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)







![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)


